molecular formula C11H10F2N4O B2702506 N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide CAS No. 2097908-86-4

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide

Cat. No.: B2702506
CAS No.: 2097908-86-4
M. Wt: 252.225
InChI Key: YIODFTBOKRIWCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide: is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a difluorobenzamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne

    Attachment of the Ethyl Linker: The triazole ring is then functionalized with an ethyl group through a nucleophilic substitution reaction.

    Formation of the Difluorobenzamide Moiety: The final step involves the reaction of the functionalized triazole with 3,4-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the difluorobenzamide moiety can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-1,2,3-triazol-1-yl)ethyl)-3,4-difluorobenzamide: Similar structure but with a different triazole isomer.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-4-fluorobenzamide: Similar structure but with a single fluorine atom.

    N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-dichlorobenzamide: Similar structure but with chlorine atoms instead of fluorine.

Uniqueness

N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3,4-difluorobenzamide is unique due to the presence of both the triazole ring and the difluorobenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3,4-difluoro-N-[2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F2N4O/c12-9-2-1-8(7-10(9)13)11(18)14-5-6-17-15-3-4-16-17/h1-4,7H,5-6H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIODFTBOKRIWCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)NCCN2N=CC=N2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.